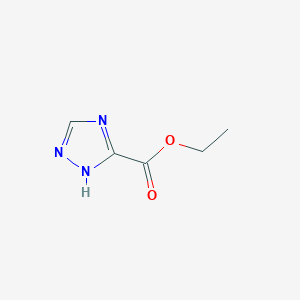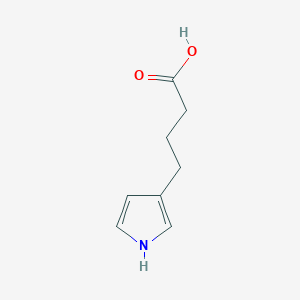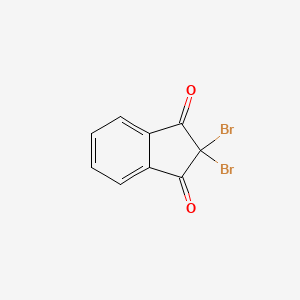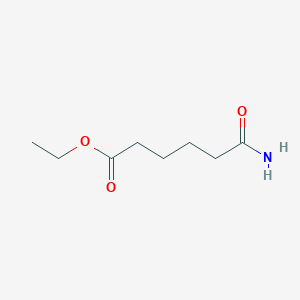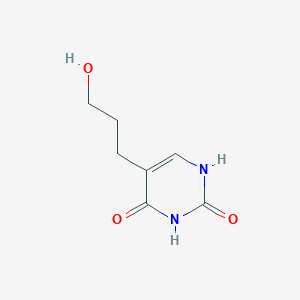
5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione
Overview
Description
5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione, also known as THP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Research on pyranopyrimidine cores, including compounds structurally related to 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione, demonstrates their wide applicability in synthetic chemistry. A key focus has been on developing synthetic pathways for substituted pyrimidine derivatives, which are crucial for medicinal and pharmaceutical applications. The employment of diversified hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents, has been instrumental in advancing the synthesis of these compounds. These efforts underscore the importance of these scaffolds in developing lead molecules for further research and potential therapeutic use (Parmar, Vala, & Patel, 2023).
Anticancer Potential
Pyrimidine-based scaffolds have shown significant anticancer activity, with numerous studies and patent literature evidencing their potential in treating various cancers. These compounds exert their effects through diverse mechanisms, highlighting their ability to interact with different enzymes, targets, and receptors. The review of patents from 2009 onwards reveals a sustained interest in pyrimidine-based anticancer agents, indicating their prominence as potential future drug candidates (Kaur et al., 2014).
Role in Nucleotide Synthesis and Pharmacology
The synthesis and pharmacological applications of nucleotides and their analogs, including pyrimidine derivatives, have been a subject of extensive research. These compounds play vital roles in DNA replication, RNA synthesis, and cellular bioenergetics. The development of efficient synthetic methods and understanding their pharmacology, including their role in postoperative nausea and vomiting through serotonin receptor antagonism, highlights the versatility and importance of pyrimidine derivatives in medical research and therapy (Roy, Depaix, Périgaud, & Peyrottes, 2016); (Ho & Gan, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.
Biochemical Pathways
Related compounds have been shown to influence various metabolic pathways . For instance, 3-hydroxypropionic acid, a related compound, is involved in several metabolic pathways in bacteria .
Pharmacokinetics
A related compound, abrocitinib, has been found to have a volume of distribution of approximately 100 l, with its two active metabolites, m1 (3-hydroxypropyl) and m2 (2-hydroxypropyl), being equally distributed between red blood cells and plasma .
Result of Action
Similar compounds have been shown to have various biological effects, such as antiviral and antitumor activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-3-1-2-5-4-8-7(12)9-6(5)11/h4,10H,1-3H2,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMSSZQFSKGEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306737 | |
| Record name | 5-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
53761-38-9 | |
| Record name | 53761-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




